2,4-DIETHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Description
The compound 2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate is a structurally complex molecule featuring:
- A thiophene core substituted with diethyl carboxylate groups at positions 2 and 4, a methyl group at position 3, and a sulfanyl acetamido group at position 5.
- A quinoline moiety (7-methoxy-4-methylquinolin-2-yl) linked via a thioether bond to the thiophene.
The methoxy group at position 7 of the quinoline likely contributes to electronic modulation, while the thioether linkage offers stability compared to sulfonamides or disulfides .
Properties
IUPAC Name |
diethyl 5-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S2/c1-6-31-23(28)20-14(4)21(24(29)32-7-2)34-22(20)26-18(27)12-33-19-10-13(3)16-9-8-15(30-5)11-17(16)25-19/h8-11H,6-7,12H2,1-5H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZWLIWVDYGURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy and methyl groups: These groups can be introduced via methylation reactions using reagents like methyl iodide.
Formation of the thiophene ring: This can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling of the quinoline and thiophene moieties: This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinoline moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of bacterial cell membranes. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The compound is compared to analogs such as ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate (, ZINC6159205) and derivatives from and .
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- 4-Methylquinoline (as in ) offers steric hindrance but lacks the electronic modulation provided by methoxy.
- Thiophene Functionalization: Diethyl carboxylates (target) vs. mono-ethyl carboxylates (): The diethyl esters likely increase lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility. Chlorophenyl vs. Methyl: The 4-chlorophenyl group in ’s compound introduces a halogen bond donor, which may improve target binding but reduce metabolic stability .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that may contribute to its biological activity:
- Thienyl moiety : The thiophene ring may enhance electron delocalization, impacting reactivity.
- Quinoline derivative : Known for various biological activities, including antibacterial and anticancer effects.
- Amide linkage : Often associated with enhanced bioactivity in pharmaceutical compounds.
Molecular Formula
The molecular formula of the compound is .
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of quinoline and thiophene have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.21 µM |
| Compound B | P. aeruginosa | 0.15 µM |
| 2,4-DIETHYL... | TBD | TBD |
Anticancer Activity
Research indicates that compounds containing quinoline and thiophene rings can inhibit cancer cell proliferation. For example, a study on similar compounds found that they induced apoptosis in human cancer cell lines.
Case Study: Apoptosis Induction
In vitro studies on human breast cancer cells treated with quinoline derivatives revealed:
- Increased expression of pro-apoptotic markers.
- Decreased viability in a dose-dependent manner.
Anti-inflammatory Properties
Compounds similar to the one have been noted for their anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.
The anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory pathways.
Synthesis and Evaluation
A synthesis pathway for 2,4-DIETHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has been established involving:
- Formation of the thiophene scaffold.
- Introduction of the quinoline moiety via a nucleophilic substitution reaction.
- Final assembly through amide bond formation.
Pharmacokinetics
Pharmacokinetic studies are crucial to understanding the bioavailability and metabolic stability of the compound:
| Parameter | Value |
|---|---|
| Half-life | TBD |
| Bioavailability | TBD |
| Metabolism | Hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
